![molecular formula C8H9Br2N3O2 B2364817 Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate CAS No. 1228013-60-2](/img/structure/B2364817.png)
Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate
Overview
Description
Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate, also known as Ethyl-DBPA or EDBPA, is a heterocyclic compound. It has the molecular formula C8H9Br2N3O2 and a molecular weight of 338.987 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate can be achieved from Ethyl chloroacetate and 2-Amino-3,5-dibromopyrazine . There are multiple synthetic routes available for this compound .Chemical Reactions Analysis
The chemical reactions involving Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate are primarily related to its synthesis . The exact reactions it undergoes would depend on the conditions and reagents present.Scientific Research Applications
Synthesis and Chemical Reactivity
- Ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates, similar in structure to Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate, have been synthesized using reactions involving 2-aminopyridine, Meldrum’s acid, and aryl glyoxals. These compounds showcase the versatility of pyrazin derivatives in chemical synthesis (Asadi et al., 2021).
Preparation and Application in Diagnostic Imaging
- Ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate, structurally related to Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate, has been utilized in the preparation of finely dispersed drugs for diagnostic imaging. Controlled precipitation of this compound produces particles of various sizes and morphologies, essential for different imaging applications (Bosch et al., 2004).
Synthesis of Heterocyclic Compounds
- Studies have shown that heterocyclic compounds, akin to Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate, can be synthesized through various reactions, illustrating the potential of pyrazin derivatives in the development of novel heterocyclic structures (Janda, 2001).
Applications in Drug Synthesis
- Research indicates the use of compounds structurally similar to Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate in synthesizing new drugs. For instance, the synthesis of anti-tumor drug temozolomide involved the use of related compounds, highlighting the importance of such chemicals in medicinal chemistry (Wang et al., 1994).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[(3,5-dibromopyrazin-2-yl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N3O2/c1-2-15-6(14)4-12-8-7(10)13-5(9)3-11-8/h3H,2,4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTDABKISAGHGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC=C(N=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.